1-(Bromomethyl)-3,5-bis(methoxymethoxy)-benzene

Medicinal Chemistry Antitumor Agents SAR Studies

1-(Bromomethyl)-3,5-bis(methoxymethoxy)-benzene (CAS 799242‑29‑8) is a bifunctional aromatic building block combining a benzylic bromide electrophile with two methoxymethyl (MOM) ether‑protected phenolic hydroxyl groups at the 3‑ and 5‑positions. The MOM acetal protecting groups are stable under a wide range of non‑acidic conditions yet can be selectively removed with mild acid, enabling late‑stage deprotection strategies in complex molecule synthesis.

Molecular Formula C11H15BrO4
Molecular Weight 291.14 g/mol
CAS No. 799242-29-8
Cat. No. B3331256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-3,5-bis(methoxymethoxy)-benzene
CAS799242-29-8
Molecular FormulaC11H15BrO4
Molecular Weight291.14 g/mol
Structural Identifiers
SMILESCOCOC1=CC(=CC(=C1)CBr)OCOC
InChIInChI=1S/C11H15BrO4/c1-13-7-15-10-3-9(6-12)4-11(5-10)16-8-14-2/h3-5H,6-8H2,1-2H3
InChIKeyCIXWZGWUGNOKPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Bromomethyl)-3,5-bis(methoxymethoxy)-benzene (CAS 799242-29-8) – Protected Resorcinol Building Block for Multi-Step Synthesis


1-(Bromomethyl)-3,5-bis(methoxymethoxy)-benzene (CAS 799242‑29‑8) is a bifunctional aromatic building block combining a benzylic bromide electrophile with two methoxymethyl (MOM) ether‑protected phenolic hydroxyl groups at the 3‑ and 5‑positions . The MOM acetal protecting groups are stable under a wide range of non‑acidic conditions yet can be selectively removed with mild acid, enabling late‑stage deprotection strategies in complex molecule synthesis [1]. This compound serves as a key intermediate in the synthesis of biologically active molecules, most notably the potent anti‑tumor C5‑curcuminoid GO‑Y030, where the 3,5‑bis(methoxymethoxy) substitution pattern is essential for nanomolar‑level cytotoxicity against human colon cancer cells [2].

1-(Bromomethyl)-3,5-bis(methoxymethoxy)-benzene – Why Simple Dimethoxy or Dihydroxy Analogs Cannot Be Substituted


Substituting 1‑(bromomethyl)‑3,5‑bis(methoxymethoxy)‑benzene with closely related benzyl bromides that carry permanent methoxy groups (CAS 877‑88‑3) or free hydroxyl groups (CAS 33617‑40‑2) fundamentally alters downstream synthetic utility and biological outcome. The MOM‑protected building block uniquely allows the phenolic OH groups to be carried through multiple synthetic steps in masked form and then liberated under mild acidic conditions without affecting other sensitive functionality [1]. In medicinal chemistry applications, the MOM‑substitution is not merely a protecting group convenience but a pharmacophoric requirement: in the GO‑Y030 series, the 3,5‑bis(methoxymethoxy)phenyl motif delivers a GI50 of 0.3 μM against HCT116 cells, while the corresponding free‑phenol analogue (GO‑Y038) is ~5‑fold less active (GI50 = 1.5 μM) and the dimethoxy analogue (GO‑Y067) is ~7‑fold less active (GI50 = 2.0 μM) [2]. Generic substitution therefore results in both chemical intractability and loss of biological potency, making this specific CAS number a non‑fungible procurement item.

1-(Bromomethyl)-3,5-bis(methoxymethoxy)-benzene: Quantitative Differential Evidence vs. In‑Class Benzyl Bromide Building Blocks


3,5‑Bis(MOM) vs. 3,5‑Dimethoxy vs. 3,5‑Dihydroxy: Functional Impact on Anti‑Tumor C5‑Curcuminoid Cytotoxicity

In a systematic SAR study of the C5‑curcuminoid GO‑Y030, the 3,5‑bis(methoxymethoxy)phenyl‑bearing lead compound GO‑Y030 showed a GI50 of 0.3 μM against human colon carcinoma HCT116 cells. The direct analogue bearing free 3,5‑dihydroxy substitution (GO‑Y038) exhibited a GI50 of 1.5 μM, representing a 5‑fold loss of potency. The 3,5‑dimethoxy analogue (GO‑Y067) showed a GI50 of 2.0 μM (~7‑fold less active), and the 3,5‑bis(2‑hydroxyethoxy) analogue (GO‑Y130) showed a GI50 of 6.4 μM (>20‑fold less active) [1]. These data demonstrate that the 3,5‑bis(methoxymethoxy) substitution pattern is not interchangeable with simpler ether or hydroxyl substituents and is a pharmacophoric determinant of nanomolar cytotoxicity.

Medicinal Chemistry Antitumor Agents SAR Studies

MOM‑Protected vs. Benzyl‑Protected Resorcinol Building Block: Orthogonal Deprotection Capability

The methoxymethyl (MOM) ether protecting groups present in the title compound are cleaved under Brønsted or Lewis acid conditions (e.g., HCl in MeOH, TFA/CH₂Cl₂, or ZnBr₂), whereas benzyl ethers require hydrogenolysis (H₂, Pd/C) [1]. This acid‑lability confers orthogonality: in a synthetic sequence containing both MOM‑ and benzyl‑protected phenols, the MOM groups can be selectively removed without affecting benzyl ethers, and conversely benzyl ethers can be hydrogenolysed with MOM groups remaining intact under neutral conditions. The comparator building block 3,5‑bis(benzyloxy)benzyl bromide (CAS 24131‑32‑6) cannot be deprotected under acidic conditions without benzyl group loss, and hydrogenolysis may be incompatible with substrates containing alkenes, alkynes, or nitro groups .

Synthetic Methodology Protecting Group Strategy Orthogonal Deprotection

3,5‑Substitution vs. 2,4‑Substitution Regioisomer: Steric and Electronic Effects on Electrophilic Reactivity

The 3,5‑bis(methoxymethoxy) substitution pattern places electron‑donating MOM ethers at meta positions relative to the benzylic bromide, minimizing direct resonance stabilization of the benzylic carbocation while providing an overall electron‑rich aromatic system. The 2,4‑regioisomer, 2‑(bromomethyl)‑1,3‑bis(methoxymethoxy)benzene (CAS 221449‑84‑9), places one MOM group in the ortho position relative to the bromomethyl group, introducing steric hindrance that can slow nucleophilic displacement reactions . In the GO‑Y030 SAR study, a 2,5‑substituted bis(arylmethylidene)acetone analogue (GO‑Y164, derived from a regioisomeric building block) showed attenuated cytotoxicity (GI50 = 1.7 μM) compared to the 3,5‑substituted GO‑Y030 (GI50 = 0.3 μM), underscoring the more productive effect of 3,5‑substitution [1].

Physical Organic Chemistry Regioselectivity Nucleophilic Substitution

Synthesis Challenge: Documented Instability and Laborious Preparation vs. Simpler Dimethoxy Analog

A 2025 publication on synthetic analogs of cassiarin A explicitly notes: 'We found that this benzyl bromide [3,5‑bis(methoxymethoxy)benzyl bromide] is laborious to prepare and very unstable' [1]. In contrast, the permanently protected 3,5‑dimethoxybenzyl bromide (CAS 877‑88‑3) is commercially available as a stable crystalline solid (mp ~52–54 °C) and can be stored at room temperature without special precautions . This documented instability of the title compound means that procurement from a qualified supplier with validated storage, handling, and shipping protocols (typically cold‑chain, under inert atmosphere) is critical—reducing the risk of receiving decomposed or low‑purity material that would compromise downstream synthetic yields.

Process Chemistry Stability Studies Procurement Risk Assessment

1-(Bromomethyl)-3,5-bis(methoxymethoxy)-benzene – High‑Impact Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of MOM‑Dependent C5‑Curcuminoid Antitumor Leads

The title compound is the essential building block for the synthesis of GO‑Y030 and its analogues, a series of C5‑curcuminoids with nanomolar cytotoxicity against HCT116 colon cancer cells. The 3,5‑bis(methoxymethoxy)phenyl motif is pharmacophorically required: SAR data show that replacement with hydroxyl, methoxy, or hydroxyethoxy groups reduces potency 5‑ to >20‑fold [1]. Academic and pharmaceutical medicinal chemistry groups pursuing antitumor curcuminoid leads must source this specific CAS‑numbered compound to maintain the GI50 = 0.3 μM potency benchmark; any alternative building block results in a structurally distinct final compound with predictably inferior activity [1].

Total Synthesis of Natural Products: Cassiarin Alkaloids and Gramistilbenoids

The compound has been employed as a key intermediate in the total synthesis of cassiarin A, an antimalarial alkaloid active against Plasmodium falciparum, via heterocyclization of TosMIC derivatives [2]. It has also been utilized in the first total synthesis of gramistilbenoids A, B, and C, which are cytotoxic stilbenoid natural products isolated from Arundina graminifolia [3]. For natural product synthesis groups, the documented instability of this benzyl bromide [2] makes it imperative to select a supplier who can deliver fresh, high‑purity material under cold‑chain conditions to ensure reproducible yields in these multi‑step sequences.

Protecting Group Strategy Research: Orthogonal Deprotection Method Development

The dual MOM‑ether substitution pattern provides an acid‑labile protecting group that is orthogonal to benzyl ethers, silyl ethers, and ester protecting groups [4]. This building block is therefore valuable for methodology studies focused on orthogonal deprotection sequences in complex polyfunctional aromatic systems. Researchers developing new acid‑catalyzed deprotection conditions or studying chemoselectivity in multi‑protecting‑group environments can use this compound as a well‑defined substrate bearing two identical acid‑labile groups, enabling quantitative deprotection kinetic studies by ¹H NMR or HPLC monitoring [4].

Dendrimer and Macrocycle Synthesis: 3,5‑Bifunctional Aromatic Core

The 3,5‑bis(methoxymethoxy)‑substitution pattern provides a geometrically well‑defined, symmetrically difunctionalized aromatic core. Following nucleophilic displacement of the benzylic bromide to install a linker or scaffold, the two MOM groups can be deprotected to reveal phenolic OH groups for further derivatization (e.g., Williamson etherification, Mitsunobu coupling, or acylation). This divergent synthetic capability, combined with the orthogonality of the MOM group [4], makes the compound a strategic building block for the construction of dendrimers, macrocyclic hosts, and covalent organic framework precursors.

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